molecular formula C18H19N3 B11846117 1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine

1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine

Cat. No.: B11846117
M. Wt: 277.4 g/mol
InChI Key: YIHZTPFJCWMLRD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with diketones or enones . For instance, the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst can yield the desired pyrazole derivative . The reaction conditions typically include mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazines, and pyrazole oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

2,4-diphenyl-5-propylpyrazol-3-amine

InChI

InChI=1S/C18H19N3/c1-2-9-16-17(14-10-5-3-6-11-14)18(19)21(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9,19H2,1H3

InChI Key

YIHZTPFJCWMLRD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3

Origin of Product

United States

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